Product packaging for 1,3,5-Tris(tert-butylthio)benzene(Cat. No.:CAS No. 260968-03-4)

1,3,5-Tris(tert-butylthio)benzene

Cat. No.: B1592877
CAS No.: 260968-03-4
M. Wt: 342.6 g/mol
InChI Key: ZIHOGUOAVUUMKB-UHFFFAOYSA-N
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Description

1,3,5-Tris(tert-butylthio)benzene is a useful research compound. Its molecular formula is C18H30S3 and its molecular weight is 342.6 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H30S3 B1592877 1,3,5-Tris(tert-butylthio)benzene CAS No. 260968-03-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,5-tris(tert-butylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30S3/c1-16(2,3)19-13-10-14(20-17(4,5)6)12-15(11-13)21-18(7,8)9/h10-12H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIHOGUOAVUUMKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=CC(=CC(=C1)SC(C)(C)C)SC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626972
Record name 1,3,5-Tris(tert-butylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260968-03-4
Record name 1,3,5-Tris(tert-butylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Transformations of 1,3,5 Tris Tert Butylthio Benzene

Strategic Approaches to Aryl Thioether Synthesis

The construction of the carbon-sulfur (C-S) bonds in aryl thioethers is a cornerstone of modern organic synthesis, with applications ranging from pharmaceuticals to materials science. For a sterically demanding molecule like 1,3,5-Tris(tert-butylthio)benzene, specialized methods are required to overcome the steric hindrance imposed by the bulky tert-butyl groups.

Palladium-catalyzed cross-coupling reactions have become powerful and versatile tools for forming C-S bonds. nobelprize.org These methods typically involve the reaction of an aryl halide or triflate with a thiol in the presence of a palladium catalyst and a base. The catalytic cycle generally proceeds through oxidative addition, transmetalation (or a related deprotonation/coordination sequence), and reductive elimination.

For the synthesis of sterically hindered aryl thioethers, the choice of ligand for the palladium catalyst is critical. Bulky, electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and tricyclohexylphosphine (B42057) (PCy₃), have proven effective in promoting the coupling of challenging substrates. nih.gov These ligands facilitate the reductive elimination step, which can be slow for sterically congested products. For instance, Pd/P(t-Bu)₃ systems have been shown to be effective for Suzuki reactions involving hindered substrates at room temperature, highlighting their potential for similar C-S couplings. nih.gov

A general approach to synthesizing this compound via this method would involve the reaction of 1,3,5-trihalobenzene (e.g., 1,3,5-tribromobenzene) with tert-butanethiol using a suitable palladium catalyst system. One-pot sequential couplings have also been developed, where an aryl halide is first coupled with a protected thiol equivalent, like triisopropylsilanethiol (B126304) (TIPS-SH), followed by a second coupling, demonstrating the versatility of these catalytic systems. nih.gov

Table 1: Representative Palladium Catalyst Systems for C-S Cross-Coupling

Catalyst PrecursorLigandBaseSubstrate Scope HighlightReference
Pd(dba)₂NiXantPhosNaN(SiMe₃)₂Effective for debenzylative cross-coupling to form diaryl sulfides. organic-chemistry.org organic-chemistry.org
Pd(OAc)₂CyPF-tBu-One-pot synthesis of unsymmetrical diaryl sulfides from two aryl bromides and a thiol surrogate. nih.gov nih.gov
Pd(0)P(t-Bu)₃KF, K₃PO₄Coupling of sterically hindered aryl chlorides and bromides at room temperature. nih.gov nih.gov
Pd(dba)₂dppbDBUThiocarbonylation of aryl iodides using aryl sulfonyl hydrazides as thiol surrogates. rsc.org rsc.org

Nucleophilic aromatic substitution (SₙAr) is another fundamental method for forming C-S bonds, where a nucleophile displaces a leaving group on an aromatic ring. The classical SₙAr mechanism requires the aromatic ring to be activated by electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.org These EWGs stabilize the negative charge in the intermediate Meisenheimer complex. wikipedia.org

The synthesis of this compound from a non-activated precursor like 1,3,5-trihalobenzene is challenging via a traditional SₙAr pathway. However, variants of this reaction under milder conditions have been developed. Studies have shown that the choice of solvent and base is crucial, with systems like K₂CO₃ in DMAc enabling SₙAr reactions of thiols with electron-poor aryl halides at room temperature to 60 °C. rsc.org For less activated substrates, transition-metal-free methods using superbasic systems like KOH-DMSO can facilitate the reaction between aryl halides and various nucleophiles, including thiols. researchgate.net The use of additives such as 18-crown-6 (B118740) ether has been shown to enable the substitution of less reactive aryl halides, like aryl fluorides, with thiols or disulfides at low temperatures (0 to 25 °C). nih.gov Despite these advances, the triple substitution with the bulky tert-butylthiolate nucleophile on a benzene (B151609) ring presents a significant steric barrier that likely limits the efficiency of SₙAr approaches.

Given the challenges of sequentially introducing three bulky groups onto a pre-formed benzene ring, alternative strategies that construct the aromatic core itself are of great interest. Recent advances in synthetic chemistry have provided new methods for accessing 1,3,5-trisubstituted benzenes. One such method is the [3+3] benzannulation of propargyl alcohols with organic peroxides, which serves as a three-carbon synthon under metal-free conditions to build the 1,3,5-trisubstituted ring. nih.gov While not yet applied to the specific target molecule, this strategy offers a potential pathway where appropriately substituted precursors could be used to assemble the desired scaffold.

Historically, the synthesis of related sterically hindered compounds like 1,3,5-tri-tert-butylbenzene (B73737) has been achieved through Friedel-Crafts alkylation of benzene or di-substituted benzenes. researchgate.netchemicalforums.com For example, the reaction of p-di-tert-butylbenzene with t-butyl chloride and aluminum chloride can yield the 1,3,5-isomer through a process involving dealkylation and rearrangement. researchgate.netchemicalforums.com A similar strategy for the thioether analogue is less straightforward due to the different electronic nature of the sulfur atom and its potential to interact with Lewis acid catalysts.

Elaboration and Functionalization of the this compound Scaffold

Once synthesized, the this compound molecule can serve as a platform for further chemical modifications. These transformations can target either the sulfur centers or the remaining unsubstituted positions on the aromatic ring.

The thioether linkages are the most reactive sites in the molecule for certain classes of reactions, most notably oxidation. The sulfur atoms can be selectively and sequentially oxidized to form the corresponding sulfoxides and sulfones. This transformation is significant as it dramatically alters the electronic and steric properties of the substituents. For example, the oxidation of a thioether to a sulfone can create a useful functional group for subsequent reactions, such as the Julia olefination. nih.gov

The stepwise oxidation could potentially yield a library of compounds:

1-(tert-butylsulfinyl)-3,5-bis(tert-butylthio)benzene

1,3-bis(tert-butylsulfinyl)-5-(tert-butylthio)benzene

1,3,5-Tris(tert-butylsulfinyl)benzene

And the corresponding sulfones and mixed sulfoxide (B87167)/sulfone derivatives.

Achieving selectivity in these oxidations would depend on careful control of stoichiometry and reaction conditions, as the electron-withdrawing nature of a sulfoxide or sulfone group would deactivate the remaining thioether(s) toward further electrophilic oxidation.

The functionalization of the aromatic core involves electrophilic aromatic substitution at the 2, 4, and 6 positions. The three tert-butylthio groups are all ortho, para-directing activators. Their symmetric 1,3,5-arrangement means that their directing effects are reinforcing, all pointing to the positions between them (C2, C4, and C6). libretexts.orgopenstax.org

However, these positions are exceptionally sterically hindered, crowded by two adjacent tert-butyl groups. This presents a major challenge for introducing new substituents. Further substitution rarely occurs between two groups in a meta-disubstituted compound because the site is too sterically hindered, a principle that is amplified in this trisubstituted system. openstax.org Electrophilic substitution reactions, such as halogenation or nitration, would require harsh conditions, which might lead to side reactions, including the potential cleavage of the tert-butyl groups. In studies on the highly hindered 1,3,5-tri-t-butylbenzene, halogenation has been observed to proceed with the displacement of one of the t-butyl groups rather than substitution at an aromatic C-H bond. researchgate.net A similar ipso-substitution might be a competing pathway in the functionalization of this compound. Despite the challenges, successful functionalization would lead to highly substituted, sterically crowded aromatic compounds with unique properties.

Methodological Advancements for Controlling Side Reactions

The primary route to synthesizing this compound typically involves the nucleophilic aromatic substitution (SNAr) of a 1,3,5-trihalobenzene, such as 1,3,5-trichlorobenzene, with a suitable sulfur nucleophile, like sodium tert-butylthiolate. While seemingly straightforward, the steric hindrance imposed by the tert-butyl groups and the potential for multiple substitution steps necessitate precise control over reaction conditions to prevent the formation of a complex mixture of products.

Advanced methodologies have been developed to address these challenges, focusing on factors such as solvent choice, temperature, the nature of the base, and the stoichiometry of the reactants. The goal is to favor the desired trisubstituted product over partially substituted intermediates and other side products.

One of the primary side reactions in this synthesis is the incomplete substitution of the halogen atoms on the benzene ring, leading to the formation of mono- and di-substituted intermediates, namely 1-chloro-3,5-bis(tert-butylthio)benzene and 1,3-dichloro-5-(tert-butylthio)benzene. The reactivity of the remaining halogen atoms decreases with each successive substitution due to increasing steric hindrance, making the introduction of the third tert-butylthio group particularly challenging.

To drive the reaction to completion and maximize the yield of the desired this compound, researchers have explored various strategies. These include the use of high-boiling point polar aprotic solvents, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which can facilitate the SNAr reaction by stabilizing the Meisenheimer intermediate. Careful temperature control is also crucial; while higher temperatures can increase the reaction rate, they can also lead to decomposition or other unwanted side reactions.

Furthermore, the choice of base used to generate the tert-butylthiolate anion from tert-butylthiol is critical. Strong, non-nucleophilic bases are often preferred to ensure complete deprotonation without competing in the substitution reaction. The precise stoichiometric control of the thiol and base relative to the trihalobenzene is another key parameter to prevent the formation of byproducts arising from excess nucleophile or unreacted starting material.

Recent advancements also include the investigation of catalyst systems to promote the C-S bond formation. While traditional SNAr reactions for this type of transformation are often uncatalyzed, research into copper- or palladium-catalyzed cross-coupling reactions for the synthesis of aryl thioethers could offer alternative routes with potentially higher selectivity and milder reaction conditions, although specific applications to this compound are not yet widely reported in the literature.

The purification of this compound from the reaction mixture often involves column chromatography to separate the desired product from the less substituted byproducts and any unreacted starting materials. The significant difference in polarity between the starting trihalobenzene and the final tris-thioether product, as well as the intermediate species, allows for effective separation.

Below is a table summarizing the key reactants and potential products in a typical synthesis of this compound.

Reactant/Product NameChemical FormulaRole in Reaction
1,3,5-TrichlorobenzeneC₆H₃Cl₃Starting Material
Sodium tert-butylthiolateC₄H₉SNaNucleophile
This compoundC₁₈H₃₀S₃Desired Product
1-Chloro-3,5-bis(tert-butylthio)benzeneC₁₄H₂₁ClS₂Side Product (Incomplete Substitution)
1,3-Dichloro-5-(tert-butylthio)benzeneC₁₀H₁₂Cl₂SSide Product (Incomplete Substitution)

Detailed research findings on the precise conditions and yields for the synthesis of this compound are often found in specialized chemical literature and patents. These sources provide the critical experimental details necessary to understand and implement the methodological advancements for controlling side reactions in this challenging synthesis.

Coordination Chemistry of 1,3,5 Tris Tert Butylthio Benzene As a Tridentate Ligand

Principles of Bulky Thioether Ligand Design

The design of thioether ligands, particularly those incorporating bulky substituents, is a strategic approach to manipulate the properties of metal complexes. Thioethers are soft ligands, making them excellent partners for soft transition metals. The introduction of steric bulk, such as tert-butyl groups, provides a powerful tool for controlling the coordination number, geometry, and reactivity of the metal center.

The tert-butyl group is one of the most common substituents used to introduce steric hindrance in ligand design. Its primary role is to create a crowded coordination sphere around the metal ion. This steric pressure can prevent the formation of coordinatively saturated species, thereby stabilizing unusual, low-coordinate complexes. nih.gov For a ligand like 1,3,5-Tris(tert-butylthio)benzene, the bulky tert-butyl groups would flank the sulfur donor atoms, creating a protective pocket around the bound metal.

This steric shielding has several consequences:

Stabilization of Monomeric Species: The bulk can prevent ligand bridging and the formation of polymeric structures, favoring the isolation of discrete mononuclear complexes.

Control of Coordination Number: By occupying significant space, the tert-butyl groups can limit the number of other ligands that can bind to the metal center.

Kinetic Stabilization: The steric bulk can protect the metal center from attack by other reagents, kinetically stabilizing it against decomposition or unwanted reactions. This is crucial for isolating reactive species, including those with unusual oxidation states. ncl.ac.uk

Electronically, thioether sulfurs are pyramidal and act as two-electron σ-donors. wikipedia.org The alkyl groups attached to the sulfur, in this case, tert-butyl groups, are generally considered to be electron-donating through an inductive effect. This enhances the electron-donating ability of the sulfur atoms, making them stronger ligands compared to less substituted thioethers. This increased electron density at the metal center can influence its redox properties and reactivity.

When a polydentate ligand binds to a metal ion through two or more donor atoms to form a ring structure, it is known as chelation. The resulting complex is called a chelate, and it benefits from enhanced thermodynamic stability compared to analogous complexes with monodentate ligands, an observation known as the chelate effect. For this compound, facial coordination to a metal center would result in the formation of three chelate rings, significantly increasing the stability of the complex.

The conformational dynamics of the resulting complex are largely governed by the rigid 1,3,5-substituted benzene (B151609) backbone. This scaffold pre-organizes the three thioether donor groups in a convergent manner, reducing the entropic penalty associated with binding. However, the free rotation around the C(aryl)-S and S-C(tert-butyl) bonds allows for some flexibility. The conformational preferences of related 1,3,5-trialkylbenzene systems are often an alternating "up-down" arrangement of the substituents relative to the plane of the benzene ring. beilstein-journals.org Upon coordination to a metal in a facial mode, the three tert-butylthio arms would be forced into a "syn" or "all-up" conformation, locking them on one side of the aromatic ring. The bulky tert-butyl groups would then define a cone-like cavity in which the metal ion resides. The rigidity of this structure would limit conformational isomerism, simplifying the resulting chemical system.

Synthesis and Structural Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with thioether ligands is typically straightforward, generally involving the reaction of a metal salt with the thioether ligand in a suitable solvent. wikipedia.org For this compound, a typical synthesis would involve reacting the ligand with a labile metal precursor, such as a metal halide or triflate, in a solvent like acetonitrile, tetrahydrofuran, or dichloromethane.

Table 1: Representative Synthetic Methods for Transition Metal Thioether Complexes

Metal PrecursorLigandSolventResulting Complex TypeReference
Metal Halide (e.g., CoCl₂)Poly(thioether)borateTHF / AcetoneLMX₂ nih.gov
Metal Halide (e.g., PdCl₂)Thiacrown EtherAcetonitrile[M(L)]²⁺ wikipedia.org
[UI₃(thf)₄]Bulky BorohydrideDiethyl Ether[M(L)₃(thf)₂] rsc.org
[Ti(OPr)₄]Tris(benzene-o-dithiol)Methanol[Ti(L)]²⁻ znaturforsch.com

This table presents generalized methods applicable to the synthesis of complexes with bulky sulfur-containing ligands.

As a tridentate ligand with a C₃-symmetric scaffold, this compound is ideally suited to act as a facial capping ligand. This coordination mode would lead to complexes with a pseudo-octahedral geometry if three other monodentate ligands are present (e.g., [M(L)X₃]), or a trigonal pyramidal geometry in the absence of other ligands. The large steric profile of the tert-butyl groups would likely favor complexes with lower coordination numbers.

By analogy with other 1,3,5-trisubstituted benzene ligands, various structures can be predicted:

Facial Tridentate (κ³-S,S,S): This is the most probable coordination mode, where all three sulfur atoms bind to a single metal center. This has been observed in trinuclear complexes where a 1,3,5-triarylbenzene core is used to create a multi-metal array. rsc.org

Bridging Bidentate (μ-κ²-S,S): The ligand could potentially bridge two metal centers, with two sulfur atoms binding to one metal and the third binding to another, although this is less likely due to the pre-organized structure.

Bridging Tridentate (μ₃-κ¹:κ¹:κ¹): In cluster chemistry, the ligand could cap a triangular face of three metal atoms, with each sulfur donating to a different metal.

The geometry around the sulfur atoms in thioether complexes is pyramidal, and the C-S-C bond angles are typically around 99°. wikipedia.org Upon coordination, the sulfur atom becomes a stereocenter. For this ligand, this could lead to different diastereomers depending on the relative orientations of the tert-butyl groups.

The definitive characterization of metal complexes of this compound would rely on a combination of spectroscopic and diffraction methods.

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the solid-state structure, yielding precise information on bond lengths, bond angles, coordination geometry, and the conformational arrangement of the ligand. researchgate.netnih.gov It would be the primary method to confirm the coordination mode and the steric impact of the tert-butyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand and its complexes in solution. researchgate.netresearchgate.net The ¹H NMR spectrum of the free ligand is expected to show a singlet for the aromatic protons and a singlet for the tert-butyl protons due to the molecule's high symmetry. Upon coordination, shifts in these resonances would be observed. The tert-butyl resonance is particularly useful as a probe, as its sharp signal can often be observed even in large complexes, providing information about the magnetic environment and symmetry of the complex in solution. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy can provide evidence of coordination by observing shifts in the vibrational frequencies of the C-S bonds, although these can be weak and difficult to interpret. It is more useful for identifying the presence of other co-ligands, such as carbonyls or halides.

Table 2: Expected Spectroscopic Signatures for a [M(this compound)X₃] Complex

TechniqueFeatureExpected Observation
¹H NMRAromatic ProtonsShift from free ligand position upon coordination.
¹H NMRtert-Butyl ProtonsSingle, sharp resonance; shift indicates coordination.
¹³C NMRAromatic CarbonsShift in C-S carbon resonance.
¹³C NMRtert-Butyl CarbonsShift in quaternary and methyl carbon resonances.
IR SpectroscopyC-S VibrationsMinor shifts from free ligand values.

Redox Properties and Reactivity of this compound Metal Complexes

The redox behavior of a metal complex is intimately linked to the electronic properties of its ligands. Thioether ligands are considered "non-innocent" in a broad sense, as the sulfur atoms themselves can be oxidized. However, in the context of the metal center, they primarily act as electron-donating groups that can stabilize higher metal oxidation states.

The combination of three electron-donating thioether groups on a benzene ring would create an electron-rich environment at the coordinated metal center. This would generally make the metal easier to oxidize (i.e., result in a lower oxidation potential) compared to complexes with more electron-withdrawing ligands. Electrochemical techniques such as cyclic voltammetry would be essential to probe the redox potentials of these complexes.

The reactivity of these complexes would be heavily influenced by the steric pocket created by the tert-butyl groups. While the metal center is electronically activated by the thioether donors, it is sterically shielded. This could allow for unique reactivity, such as the binding of small molecules within the ligand's cavity while preventing bimolecular decomposition pathways. The study of related trinuclear clusters has shown that the ligand architecture can control whether a substrate reacts at a single metal site or cooperatively across multiple metal centers. harvard.edu

Ligand-Centered and Metal-Centered Redox Processes

The exploration of ligand-centered and metal-centered redox processes is a crucial aspect of modern coordination chemistry, as it underpins the design of new catalysts and materials. In theory, metal complexes of this compound could exhibit rich redox chemistry.

Ligand-Centered Redox Activity: The benzene ring substituted with three thioether groups could potentially undergo oxidation or reduction. The sulfur atoms, with their lone pairs of electrons, could be susceptible to oxidation. The redox potential of such processes would be influenced by the nature of the coordinated metal ion.

Metal-Centered Redox Activity: The metal ion in a complex with this compound would also be expected to undergo redox changes. The electronic environment provided by the three sulfur donors would significantly modulate the metal's redox potentials. The interplay between the metal- and ligand-centered redox events would be a key feature of these complexes.

Unfortunately, without experimental data from techniques such as cyclic voltammetry or spectroelectrochemistry for complexes of this ligand, any discussion of specific redox potentials or the nature of the frontier orbitals involved remains speculative.

Catalytic Implications of Redox Interconversions

The ability of a metal complex to cycle between different oxidation states is fundamental to its potential as a catalyst for redox reactions. The hypothetical redox interconversions in complexes of this compound could, in principle, be harnessed for various catalytic transformations. For example, a metal center that can readily switch between a higher and a lower oxidation state might be active in reactions such as C-H activation, oxidation of substrates, or electrocatalytic processes.

The specific catalytic applications would depend on the choice of the metal, the accessibility of different oxidation states, and the ability of the ligand to stabilize these states. However, in the absence of any reported catalytic studies involving metal complexes of this compound, this remains a field open for investigation.

The following table provides basic information about the compound of interest, which is commercially available as a building block for chemical synthesis.

PropertyValue
Chemical Name This compound
CAS Number 260968-03-4
Molecular Formula C₁₈H₃₀S₃
Molecular Weight 342.63 g/mol

Catalytic Applications of 1,3,5 Tris Tert Butylthio Benzene and Its Metal Complexes

Design and Optimization of Catalytic Systems Employing Bulky Thioether Ligands

The design of catalytic systems often utilizes bulky ligands to influence the steric and electronic environment of a metal center, thereby controlling activity and selectivity. Thioether ligands, in particular, are known to coordinate to various transition metals. The tripodal structure of a ligand like 1,3,5-Tris(tert-butylthio)benzene, with its three donating sulfur atoms and bulky tert-butyl groups, suggests its potential as a stabilizing ligand for catalytic metal centers. The C3 symmetry of the core could offer predictable coordination geometry.

However, specific studies detailing the design, synthesis, and optimization of catalytic systems employing this compound as the ligand are not present in the available literature. Research on analogous multidentate thioether ligands shows they can form stable complexes, but direct application data for the target compound is absent.

Catalysis in Carbon-Carbon Bond Formation

Carbon-carbon bond formation reactions are fundamental in organic synthesis. The use of specialized ligands is crucial for the success of many such catalytic cycles.

Cross-Coupling Methodologies

Cross-coupling reactions, typically catalyzed by palladium, nickel, or copper complexes, are powerful tools for creating C-C bonds. The ligand on the metal catalyst plays a pivotal role in facilitating the key steps of oxidative addition, transmetalation, and reductive elimination. While bulky thioether ligands can be used in some cross-coupling protocols, there is no specific data available that details the use or performance of this compound or its metal complexes in any cross-coupling methodologies.

Hydrothiolation and Carbothiolation Reactions

Hydrothiolation and carbothiolation reactions involve the addition of a thiol (S-H) or a thioether (S-C) group across an unsaturated bond, such as an alkyne or alkene. These reactions can be catalyzed by various transition metal complexes. No research findings were identified that describe the application of this compound as a ligand in these specific transformations.

Directed C-H Functionalization Processes

Directed C-H functionalization is a strategy that allows for the selective reaction at a specific C-H bond, often guided by a coordinating directing group. While some thioether-containing molecules act as directing groups in palladium-catalyzed C-H functionalization, there are no reports of this compound being employed either as a ligand for the catalyst or as a substrate with directing capabilities in such processes.

Investigating Cooperative and Synergistic Catalysis

Cooperative and synergistic catalysis involves systems where multiple components (e.g., two metals, a metal and an organocatalyst, or a metal and a functional ligand) work in concert to achieve a transformation that is not possible or is inefficient with a single component. The structure of this compound, with three potential coordination sites, could theoretically support a multinuclear metal complex capable of cooperative catalysis. However, there is no available research that investigates or demonstrates such cooperative or synergistic effects using this specific ligand.

Supramolecular Chemistry and Advanced Materials Incorporating 1,3,5 Tris Tert Butylthio Benzene

Exploration of Chalcogen Bonding and Non-Covalent Interactions

Chalcogen bonding is a non-covalent interaction where a Lewis acidic region, typically associated with a polarized chalcogen atom (Group 16: S, Se, Te), is attracted to a Lewis base. This interaction is analogous to the more widely known hydrogen and halogen bonds. In thioether compounds, the sulfur atom possesses two lone pairs of electrons and can also have an electropositive region (a σ-hole) opposite the C-S covalent bonds, allowing it to act as both a chalcogen bond acceptor and donor.

Integration into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. rsc.org The introduction of sulfur functionality, particularly thioether groups, into MOF structures is a growing area of research, as it imparts unique properties and opportunities for further functionalization. rsc.org

1,3,5-Tris(tert-butylthio)benzene as a Rigid Organic Linker

Although this compound lacks the traditional carboxylate or azolate groups typically used to coordinate with metal centers in MOF synthesis, its rigid C3-symmetric structure makes it a candidate for incorporation into frameworks, potentially as a tritopic linker. Molecules with similar 1,3,5-trisubstituted benzene (B151609) cores, such as benzene-1,3,5-tricarboxylic acid (H3BTC), are fundamental building blocks in MOF chemistry, forming highly porous and stable structures. rsc.org The thioether sulfur atoms themselves can coordinate to soft metal ions, suggesting that this compound could potentially form coordination polymers or MOFs, especially with metals that have a high affinity for sulfur. cityu.edu.hk Alternatively, it could be modified to include standard coordinating groups, using the benzene core as a rigid scaffold.

Tuning Porosity and Flexibility in Thioether-Functionalized MOFs

Should this compound be incorporated into a MOF structure, its tert-butylthio side chains would play a crucial role in defining the framework's properties. These bulky, non-coordinating groups would project into the pores of the material. This has several implications:

Pore Environment: The aliphatic nature of the tert-butyl groups would create a hydrophobic environment within the pores, which could be advantageous for the selective adsorption of nonpolar guest molecules.

Porosity Control: The sheer size of these groups would influence the accessible pore volume and shape the internal pore landscape, potentially creating specific binding pockets for guest molecules.

Framework Flexibility: The flexible C-S bonds and the ability of the tert-butyl groups to rotate could impart a degree of flexibility to the otherwise rigid framework, allowing for dynamic responses to external stimuli such as guest inclusion. Research on other thioether-functionalized MOFs has shown that flexible side chains can enhance stability and metal uptake capabilities. acs.org

Post-Synthetic Modification and Functionalization of MOF Structures

Post-synthetic modification (PSM) is a powerful technique for introducing new functionalities into a pre-existing MOF without altering its underlying topology. nih.govacs.org Thioether groups are particularly amenable to PSM. The sulfur atoms in a MOF containing this compound would be prime targets for chemical reactions. For instance, the thioether can be oxidized to form sulfoxide (B87167) (S=O) or sulfone (O=S=O) groups. cityu.edu.hk This transformation would dramatically change the character of the MOF's pores from hydrophobic to highly polar and hydrophilic, altering its adsorption and catalytic properties. cityu.edu.hk This ability to chemically transform the pore environment post-synthesis is a key advantage of thioether-functionalized MOFs. nih.govrsc.org

Other Supramolecular Architectures (e.g., host-guest systems, polymer design)

The self-assembly properties of this compound extend beyond MOFs to other complex architectures.

Host-Guest Systems: Molecules with C3 symmetry based on a central benzene ring, like 4,4′,4′′-benzene-1,3,5-triyl-tribenzoic acid, have been shown to self-assemble on surfaces into two-dimensional honeycomb networks. nih.gov These networks create well-defined nanocavities that can trap guest molecules, demonstrating a sophisticated form of host-guest chemistry. nih.gov By analogy, it is plausible that this compound could form similar ordered 2D arrays on suitable substrates, with the size and chemical nature of the cavities dictated by the bulky thioether groups.

Polymer Design: In supramolecular polymer chemistry, benzene-1,3,5-tricarboxamides (BTAs) are well-known building blocks that self-assemble into long, one-dimensional fibers stabilized by threefold hydrogen bonding. acs.orgnih.govuni-bayreuth.de While this compound lacks the hydrogen-bonding capability of BTAs, its defined trifunctional geometry makes it an excellent candidate for use as a core in covalent polymer structures. It can act as a central branching point for creating star-shaped or dendritic polymers, where three polymer arms radiate from the central benzene ring. The thioether linkages could also be used as sites for grafting polymers or for further chemical transformations within a larger macromolecular structure.

Interactive Data Table: Potential Roles of this compound

Application AreaStructural RoleKey Functional GroupsResulting PropertiesRelevant Research Analogy
Non-Covalent InteractionsChalcogen Bond Donor/AcceptorThioether (-S-)Directional self-assembly in the solid state.General principles of chalcogen bonding.
Metal-Organic Frameworks (MOFs)Rigid Tritopic Linker/ScaffoldBenzene Core, Thioether (-S-)Formation of porous, crystalline 3D networks.Benzene-1,3,5-tricarboxylic acid (BTC) in MOFs. rsc.org
MOF FunctionalizationPore-defining Side Grouptert-Butylthio (-S-C(CH3)3)Hydrophobic pores, controlled porosity, framework flexibility.Thioether side chains in other MOFs. acs.org
MOF FunctionalizationSite for Post-Synthetic ModificationThioether (-S-)Tunable polarity via oxidation to sulfoxide/sulfone.Oxidation of thioether-equipped frameworks. cityu.edu.hk
Host-Guest ChemistrySelf-Assembling 2D Network Component1,3,5-Trisubstituted BenzeneFormation of nanocavities for guest inclusion.Honeycomb networks of benzene-1,3,5-triyl-tribenzoic acid. nih.gov
Polymer ChemistryCore for Star/Dendritic PolymersC3-Symmetric Benzene CoreCreation of branched macromolecular architectures.Supramolecular polymers from benzene-1,3,5-tricarboxamides (BTAs). acs.orgnih.gov

Theoretical and Computational Investigations of 1,3,5 Tris Tert Butylthio Benzene

Quantum Chemical Calculations for Electronic and Geometric Structures

Quantum chemical calculations are fundamental in predicting the molecular structure, stability, and electronic properties of chemical compounds. However, no specific studies employing these methods for 1,3,5-Tris(tert-butylthio)benzene were identified.

Conformational Preferences and Energetic Landscapes

An analysis of the conformational preferences and the corresponding energetic landscape for this compound has not been reported in the scientific literature. Such a study would typically involve rotating the tert-butylthio groups relative to the benzene (B151609) ring to identify stable conformers and the energy barriers between them.

Analysis of Frontier Molecular Orbitals and Reactivity Indices

There are no available studies detailing the analysis of frontier molecular orbitals (HOMO-LUMO) or the calculation of reactivity indices for this compound. This type of analysis is crucial for understanding a molecule's kinetic stability and predicting its behavior in chemical reactions.

Elucidation of Intermolecular Interactions, Including Chalcogen Bonds

No crystallographic or computational data has been published that elucidates the specific intermolecular interactions, including potential chalcogen bonds involving the sulfur atoms, in the solid state or in aggregates of this compound. Chalcogen bonding is a significant non-covalent interaction for sulfur-containing molecules, and its study would provide insight into the material's supramolecular chemistry.

Mechanistic Pathways of Chemical Transformations

A search for theoretical investigations into the mechanistic pathways of chemical transformations involving this compound yielded no results. Computational studies in this area would help clarify reaction mechanisms, identify transition states, and predict potential products.

Molecular Dynamics and Monte Carlo Simulations for Supramolecular Behavior

No publications were found that apply Molecular Dynamics (MD) or Monte Carlo (MC) simulations to study the supramolecular behavior of this compound. These simulation techniques are powerful tools for understanding how molecules self-assemble and behave in condensed phases.

Predictive Modeling for Structure-Property Relationships (QSAR/QSPR)

There is no evidence of Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models being developed for this compound. Such predictive models are used to correlate a molecule's structural features with its biological activity or physical properties, respectively.

Future Perspectives and Emerging Research Avenues for 1,3,5 Tris Tert Butylthio Benzene

Advancements in Materials Science Applications (e.g., optoelectronics, sensors)

The C3-symmetric core of 1,3,5-Tris(tert-butylthio)benzene is a structural motif shared with versatile building blocks used in the creation of advanced porous materials. Specifically, derivatives like 1,3,5-tris(4-carboxyphenyl)benzene (B1661964) (H3BTB) and 5,5'',5'''-(Benzene-1,3,5-triyl)tripicolinaldehyde (BTPA) serve as tritopic linkers for constructing Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). nih.govossila.com These materials are renowned for their exceptionally high surface areas and ordered porosity, making them suitable for applications in gas storage and separation. nih.gov For instance, MOF-177, which is built from a C3-symmetric linker, demonstrates a remarkable hydrogen storage capacity. nih.gov

Future research could explore this compound as a novel linker for MOFs and COFs. The thioether sulfur atoms could offer unique coordination chemistry with various metal centers, potentially leading to materials with novel electronic properties or enhanced catalytic activity. The bulky tert-butyl groups would influence the resulting pore size and geometry of the framework, providing a tool for tuning the material's properties for specific applications, such as selective gas adsorption or as scaffolds for sensors.

Interfacing with Biological Systems and Bioinorganic Applications

The exploration of C3-symmetric molecules in biological contexts presents a compelling research frontier. For example, 1,3,5-tris(4-carboxyphenyl)benzene has been studied for its ability to bind to DNA, indicating potential for development as an anticancer agent. nih.gov This suggests that the 1,3,5-trisubstituted benzene (B151609) scaffold can be a viable platform for designing molecules that interact with biological macromolecules.

For this compound, the presence of soft thioether donors makes it an intriguing ligand for bioinorganic applications. Thioethers are known to coordinate with soft metal ions that are relevant in biological systems. This opens up possibilities for designing novel metal-based complexes for therapeutic or diagnostic purposes. Furthermore, the antioxidant properties of various complex phenolic and aminic tris-substituted molecules are well-documented. nih.govresearchgate.net Future studies could investigate whether this compound or its derivatives exhibit similar antioxidant or other biologically relevant activities, potentially leading to new applications in biomedicine.

Unveiling Novel Reactivity and Unprecedented Transformations

The reactivity of this compound remains largely unexplored, presenting a rich field for fundamental chemical investigation. The interplay between the electron-rich aromatic core, the thioether linkages, and the sterically demanding tert-butyl groups could give rise to novel and selective chemical transformations.

Future research could focus on several key areas:

Oxidation of Thioether Linkages: Selective oxidation of the sulfur atoms to form the corresponding sulfoxides or sulfones would dramatically alter the electronic properties and coordination ability of the molecule, creating new platforms for catalysis or materials synthesis.

Metal-Catalyzed Cross-Coupling: Investigating the reactivity of the C-S bonds in cross-coupling reactions could provide a pathway to more complex, functionalized derivatives.

Host-Guest Chemistry: The sterically hindered environment created by the three tert-butyl groups may create a unique molecular cleft, which could be explored for host-guest chemistry, potentially leading to applications in molecular recognition and encapsulation.

Studying the reactivity of this compound will not only expand the toolbox of synthetic organic chemistry but also pave the way for creating more complex and functional molecules based on its scaffold.

Sustainable and Green Chemistry Approaches in Synthesis and Application

Developing environmentally benign synthetic methods is a cornerstone of modern chemistry. Future research on this compound should prioritize the principles of green chemistry. This involves exploring synthetic routes that minimize waste, avoid hazardous reagents, and utilize sustainable resources.

Potential avenues for green synthesis include:

Catalyst Development: The synthesis of related tris-substituted benzenes often relies on transition metal catalysts like palladium. mdpi.com Research into using more abundant, less toxic metals (e.g., iron, copper) or developing highly efficient, recyclable catalyst systems would be a significant advancement. A patented method for a different antioxidant, for example, utilizes a reusable solid superacid catalyst, which simplifies product separation and reduces environmental impact. google.com

Alternative Solvents and Reagents: Investigating the use of greener solvents (e.g., water, supercritical CO2, or bio-derived solvents) in place of traditional volatile organic compounds would enhance the sustainability of the synthesis. Similarly, employing greener reagents, such as the use of molecular sieves as dehydrating agents in related syntheses, can reduce the environmental footprint. google.com

By integrating green chemistry principles from the outset, the future development and application of this compound and its derivatives can be aligned with the goals of sustainability.

Compound Properties

Below is a table summarizing the known physical and chemical properties of this compound.

PropertyValueSource
CAS Number 260968-03-4 tcichemicals.comtcichemicals.comchemicalbook.comscbt.com
Molecular Formula C18H30S3 chemicalbook.com
Molecular Weight 342.63 g/mol chemicalbook.comscbt.com
Appearance White to Almost white powder to crystal tcichemicals.comtcichemicals.com
Purity >98.0% (GC) tcichemicals.comtcichemicals.com
Melting Point 131.0 to 135.0 °C tcichemicals.comtcichemicals.com

Q & A

Q. Table 1: Key Analytical Parameters for Characterization

TechniqueParametersExpected Outcomes
SCXRDMo Kα radiation, 100 KTrigonal symmetry, C–S bond length ~1.78 Å
1H^1H NMR (CDCl3)400 MHz, δ 1.45 (s, 27H, t-Bu), 7.20 (s, 3H, Ar-H)Confirms substitution pattern
TGA10°C/min, N2 atmosphereDecomposition onset at 300°C

Q. Table 2: Troubleshooting Common Synthesis Issues

IssueCauseSolution
Low yieldIncomplete substitutionIncrease tert-butylthiol excess (4:1) or extend reaction time (24–48 hr)
Impurity peaks in NMROxidized sulfur speciesPurge reaction with N2 and add BHT (0.1 wt%) as antioxidant

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.